(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
説明
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin molecules. It is structurally similar to vancomycin, with two carboxyl groups, but it is biologically inactive .
特性
分子式 |
C66H74Cl2N8O25 |
|---|---|
分子量 |
1450.2 g/mol |
IUPAC名 |
(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48+,49?,50-,51+,52+,53?,54-,56+,57+,65-,66-/m0/s1 |
InChIキー |
OGMARHJAPWBNFA-NKDYGQOBSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H](C([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H](C(C(=O)N[C@@H](CC(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
製品の起源 |
United States |
準備方法
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia from the vancomycin molecule. The crystalline degradation products, CDP-1-M (major) and CDP-1-m (minor), are formed during this reaction . Industrial production methods involve the controlled hydrolysis of vancomycin under specific conditions to ensure the formation of these crystalline degradation products .
化学反応の分析
Vancomycin CDP-1 undergoes several types of chemical reactions, including:
Deamidation: This reaction involves the removal of an amide group from the molecule.
Rearrangement: Structural rearrangements occur during the formation of Vancomycin CDP-1.
Common reagents and conditions used in these reactions include water for hydrolysis and specific pH conditions to facilitate deamidation and rearrangement . The major products formed from these reactions are the crystalline degradation products CDP-1-M and CDP-1-m .
科学的研究の応用
Vancomycin CDP-1 has several scientific research applications, particularly in the field of chiral separation. It has been used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantiomeric separation of various compounds . The unique structure of Vancomycin CDP-1 allows it to interact with different enantiomers through ionic bonding, hydrogen bonding, and hydrophobic interactions, making it effective for chiral recognition .
作用機序
Vancomycin CDP-1 is biologically inactive, meaning it does not exert any antibacterial effects. The inactivity is due to the disruption of the hydrogen bond at the site of the antigen-binding site of a specific vancomycin receptor . Therefore, Vancomycin CDP-1 does not inhibit cell wall synthesis or affect bacterial cell wall permeability, unlike its parent compound, vancomycin .
類似化合物との比較
Vancomycin CDP-1 is similar to other crystalline degradation products of vancomycin, such as CDP-1-M and CDP-1-m . These compounds are formed through similar hydrolytic processes and share structural similarities with vancomycin. they are all biologically inactive due to the loss of ammonia and subsequent structural changes .
Other similar compounds include:
Ristocetin A: Another glycopeptide antibiotic used as a chiral stationary phase in HPLC.
Teicoplanin: A glycopeptide antibiotic with a similar structure to vancomycin, used for chiral separation.
Vancomycin CDP-1 is unique in its specific formation process and its application in chiral separation, making it a valuable tool in analytical chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
